molecular formula C22H24N4O3 B10929416 hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Cat. No.: B10929416
M. Wt: 392.5 g/mol
InChI Key: QHVAZSRHWPSRTA-UHFFFAOYSA-N
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Description

HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under specific reaction conditions. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE stands out due to its complex structure, which combines multiple heterocyclic rings. This unique arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C22H24N4O3/c1-14-20-18(22(27)26-11-10-25-9-3-4-16(25)13-26)12-19(23-21(20)29-24-14)15-5-7-17(28-2)8-6-15/h5-8,12,16H,3-4,9-11,13H2,1-2H3

InChI Key

QHVAZSRHWPSRTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN5CCCC5C4

Origin of Product

United States

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